4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one is a complex organic compound that features a unique combination of a benzodiazole ring, a chlorophenyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the benzodiazole ring and the chlorophenyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one
- 4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
Uniqueness
4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one is unique due to the presence of the 2,5-dimethoxyphenyl group, which can impart distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
4-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3/c1-32-20-10-11-24(33-2)23(14-20)29-16-18(13-25(29)31)26-28-21-8-3-4-9-22(21)30(26)15-17-6-5-7-19(27)12-17/h3-12,14,18H,13,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXRGMDPXBKYJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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